REACTION_CXSMILES
|
[CH:1]1([Br:4])[CH2:3][CH2:2]1.[Mg:5].[F:6][C:7]([F:18])([F:17])[O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#N)=[CH:11][CH:10]=1.C[OH:20]>O1CCCC1>[CH:15]1([Mg:5][Br:4])[CH2:12][CH2:11]1.[F:6][C:7]([F:18])([F:17])[O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]([CH:1]2[CH2:3][CH2:2]2)=[O:20])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)Br
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C#N)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to a temperature just
|
Type
|
TEMPERATURE
|
Details
|
below reflux at which temperature it
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
STIRRING
|
Details
|
The filtrate was stirred for about 60 hours with about 25 grams of silica gel and 100 ml of water
|
Duration
|
60 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)[Mg]Br
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C(=O)C1CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |